Head-to-Head Preclinical Xenograft Efficacy: Filanesib vs. Ispinesib at Respective MTDs
In the only published direct head-to-head comparison of two clinical-stage KSP inhibitors, filanesib (ARRY-520) demonstrated superior antitumor efficacy relative to ispinesib when both compounds were dosed at their respective maximum tolerated doses in mice. In MDA-MB-231 breast cancer xenografts, ARRY-520 at 20 mg/kg produced 62% partial response (PR) and 25% complete response (CR), while paclitaxel at 25 mg/kg produced only stable disease as its best response [1]. Across HT-29 (colon), HCT-116 (colon), and A2780 (ovarian) xenograft models, ARRY-520 efficacy was explicitly reported as superior to ispinesib at their respective MTDs [1]. Furthermore, in a meningioma xenograft model directly comparing the two agents, both inhibited tumor growth by up to 83%, but filanesib demonstrated better tolerability with less pronounced hematological side effects [2].
| Evidence Dimension | In vivo antitumor efficacy at MTD |
|---|---|
| Target Compound Data | ARRY-520: 62% PR + 25% CR in MDA-MB-231; superior to ispinesib in HT-29, HCT-116, A2780 at respective MTDs |
| Comparator Or Baseline | Ispinesib at its respective MTD (quantitative response data not reported); Paclitaxel 25 mg/kg: stable disease only |
| Quantified Difference | ARRY-520 produced tumor regression (PR+CR=87%) vs. paclitaxel's best response of stable disease; ARRY-520 explicitly superior to ispinesib at respective MTDs in 3 of 3 xenograft models tested |
| Conditions | Subcutaneous mouse xenograft models: MDA-MB-231 (breast), HT-29 (colon), HCT-116 (colon), A2780 (ovarian); ARRY-520 dosed 20–30 mg/kg IP; meningioma orthotopic xenograft: dose curve analysis with IC50 <1 nM in vitro for both agents |
Why This Matters
Procurement for preclinical oncology studies should favor filanesib over ispinesib when maximal in vivo tumor regression is the experimental endpoint, as filanesib has the only published head-to-head superiority data within the KSP inhibitor class.
- [1] Woessner R, Cox A, Koch K, et al. "Abstract #4703: In vivo and pharmacodynamic profiling of the KSP inhibitor ARRY-520 supports potent activity in hematological cancers and drug resistant tumors." Cancer Res, 69(9_Supplement):4703, 2009. View Source
- [2] Jungwirth G, et al. "KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo." Cancer Lett, 506:1-10, 2021. View Source
